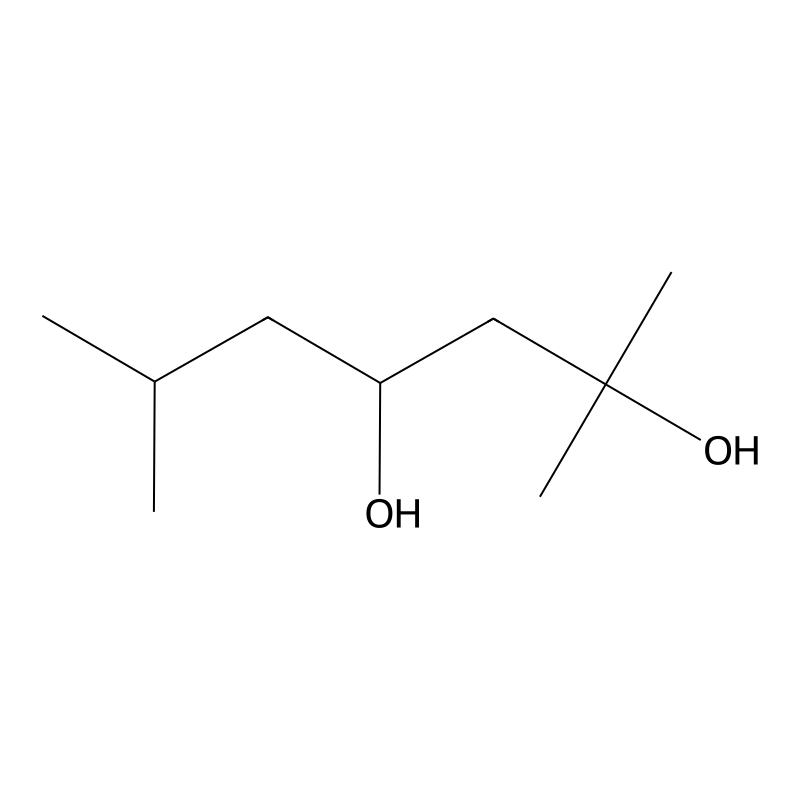

2,6-Dimethylheptane-2,4-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Dimethylheptane-2,4-diol is a chemical compound with the molecular formula and a molecular weight of 160.25 g/mol. This compound is characterized by two hydroxyl (-OH) groups located at the 2nd and 4th carbon positions of a heptane chain, which contributes to its classification as a diol. It is primarily utilized in research due to its unique structural properties and potential applications in various chemical processes .

- Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes, depending on the reaction conditions. For instance, the oxidation of 2,6-Dimethylheptane-2,4-diol can yield corresponding carbonyl compounds .

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are important in the synthesis of various organic compounds.

- Dehydration: Under acidic conditions, dehydration reactions can occur leading to the formation of alkenes.

Synthesis of 2,6-Dimethylheptane-2,4-diol typically involves multi-step organic reactions:

- Starting Material: The synthesis often begins with a suitable alkene or alcohol precursor.

- Hydroxylation: Hydroxylation reactions can be performed using reagents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the desired positions.

- Purification: The product is purified through distillation or chromatography to achieve the desired purity level .

2,6-Dimethylheptane-2,4-diol has several applications:

- Research Compound: It serves as a useful intermediate in organic synthesis and various research applications.

- Chemical Synthesis: It can be used as a building block for synthesizing more complex molecules.

- Potential Fuel Additive: Similar compounds have been investigated for their potential as fuel additives due to their ability to enhance combustion properties .

Several compounds share structural similarities with 2,6-Dimethylheptane-2,4-diol. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Dimethylheptane-2,4-diol | C9H20O2 | Two hydroxyl groups at positions 2 and 4 |

| 2,6-Dimethylheptanol | C9H20O | Single hydroxyl group at position 4 |

| 3-Methyl-3-heptanol | C8H18O | Hydroxyl group at position 3; fewer methyl branches |

| 3-Hydroxy-2-methylhexanoic acid | C7H14O3 | Contains a carboxylic acid group; different functional group |

| 1-Octanol | C8H18O | Straight-chain alcohol; lacks branching |

The presence of two hydroxyl groups distinguishes 2,6-Dimethylheptane-2,4-diol from many similar compounds that typically possess only one hydroxyl group or none at all. This characteristic influences its reactivity and potential applications in organic synthesis and materials science .

2,6-Dimethylheptane-2,4-diol is a branched aliphatic diol compound with the molecular formula C₉H₂₀O₂ and a molecular weight of 160.25 grams per mole [1] [2] [3]. The compound features a seven-carbon backbone (heptane) with two methyl substituents positioned at carbon atoms 2 and 6, and two hydroxyl groups located at carbon atoms 2 and 4 [1] [4]. The International Union of Pure and Applied Chemistry name for this compound is 2,6-dimethylheptane-2,4-diol [2] [4].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CC(C)CC(CC(C)(C)O)O [3] [4]. The International Chemical Identifier string is InChI=1S/C9H20O2/c1-7(2)5-8(10)6-9(3,4)11/h7-8,10-11H,5-6H2,1-4H3 [2]. This structural arrangement creates a molecule containing both a secondary alcohol at carbon-4 and a tertiary alcohol at carbon-2 [5] [6].

The presence of two hydroxyl functional groups classifies this compound as a diol, while the branched alkyl chain with methyl substituents contributes to its unique three-dimensional structure [5] [7]. The compound exhibits Chemical Abstracts Service registry number 73264-93-4 [1] [2] [3].

Physical Properties

Melting Point and Boiling Point

The melting and boiling point data for 2,6-dimethylheptane-2,4-diol are not extensively documented in the literature. However, comparative analysis with structurally similar compounds provides insight into expected thermal properties. The related hydrocarbon 2,6-dimethylheptane exhibits a melting point of -103 degrees Celsius and a boiling point of 135 degrees Celsius [8] [9]. The introduction of hydroxyl groups typically elevates both melting and boiling points due to hydrogen bonding interactions [5] [10].

Based on structural analogies with other branched diols, the presence of both secondary and tertiary alcohol functionalities would be expected to significantly increase the boiling point compared to the parent hydrocarbon [5] [11]. The branched nature of the molecule may contribute to a relatively depressed melting point compared to linear diols of similar molecular weight [10].

Density and Refractive Index

Specific density and refractive index values for 2,6-dimethylheptane-2,4-diol are not readily available in the current literature. However, computational chemistry data indicates a calculated logarithmic partition coefficient value of 1.5544, suggesting moderate lipophilicity [3]. The topological polar surface area is calculated as 40.46 square angstroms, reflecting the contribution of the two hydroxyl groups to the molecular polarity [3].

For comparison, the parent hydrocarbon 2,6-dimethylheptane exhibits a density of 0.710 grams per milliliter and a refractive index of 1.401 [8]. The incorporation of hydroxyl groups would be expected to increase both density and refractive index relative to the parent hydrocarbon due to increased intermolecular forces [5] [10].

Solubility Parameters

The solubility characteristics of 2,6-dimethylheptane-2,4-diol are influenced by the dual nature of its structure, containing both hydrophobic alkyl chains and hydrophilic hydroxyl groups [12]. The molecule possesses two hydrogen bond donors and two hydrogen bond acceptors, contributing to its ability to participate in hydrogen bonding networks [3].

The branched alkyl structure with seven carbon atoms suggests limited water solubility, while the presence of two hydroxyl groups enhances polar solvent compatibility [12] [5]. The compound would be expected to exhibit moderate solubility in polar organic solvents such as alcohols and enhanced solubility in non-polar organic solvents compared to more polar diols [13] [5].

The calculated rotatable bond count of 4 indicates moderate conformational flexibility, which may influence solubility behavior in different solvent systems [3]. Temperature effects would likely enhance solubility in organic solvents while maintaining limited aqueous solubility [12] [13].

Stereochemistry and Conformational Analysis

Hydrogen Bonding Networks

The hydrogen bonding capabilities of 2,6-dimethylheptane-2,4-diol are determined by the presence of two hydroxyl groups with different chemical environments [16] [5]. The secondary alcohol at carbon-4 exhibits typical hydrogen bonding characteristics, while the tertiary alcohol at carbon-2 shows somewhat reduced hydrogen bonding strength due to steric hindrance from the adjacent methyl groups [5] [7].

Intramolecular hydrogen bonding between the two hydroxyl groups may occur in certain conformations, although the spatial separation and conformational constraints may limit this interaction [16]. The hydrogen bonding pattern significantly influences the physical properties, including boiling point elevation and solubility characteristics [5] [10].

In solution, the compound can participate in intermolecular hydrogen bonding networks with solvent molecules or other diol molecules [16] [5]. The branched structure may create preferential hydrogen bonding sites and influence the overall network topology [5] [10]. The different chemical environments of the two hydroxyl groups may result in distinct hydrogen bonding strengths and patterns [20] [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum of 2,6-dimethylheptane-2,4-diol would exhibit characteristic signals reflecting the diverse proton environments within the molecule [21] [16]. The hydroxyl protons would appear as broad signals due to rapid exchange, typically in the downfield region between 1-5 parts per million depending on concentration and solvent conditions [16] [20].

The proton attached to carbon-4 (bearing the secondary alcohol) would appear as a multiplet due to coupling with adjacent methylene protons [21] [16]. The methylene protons would exhibit complex splitting patterns reflecting geminal and vicinal coupling interactions [16] [19]. The methyl groups at carbon-2 would appear as singlets due to their attachment to the quaternary carbon center [21].

The isopropyl methyl groups at carbon-6 would display characteristic doublet patterns due to coupling with the methine proton [21]. Integration ratios would reflect the relative numbers of protons in each environment: six protons for the tertiary methyl groups, six protons for the isopropyl methyl groups, and the remaining protons distributed among the methylene and methine positions [16].

¹³C Nuclear Magnetic Resonance Analysis

The carbon-13 Nuclear Magnetic Resonance spectrum would reveal distinct signals for each carbon environment in the molecule [21]. The quaternary carbon at position 2 bearing the tertiary alcohol would appear in the downfield region typical of carbon atoms bearing oxygen substituents [21].

The secondary alcohol carbon at position 4 would also appear downfield but at a different chemical shift compared to the tertiary alcohol carbon due to the different substitution pattern [21]. The methyl carbons would exhibit signals in the upfield region, with potential differentiation between the tertiary methyl groups and the isopropyl methyl groups [21].

The methylene carbons would appear at intermediate chemical shift values, with their exact positions influenced by the proximity to the hydroxyl-bearing carbons and the branching pattern [21]. The assignment of individual carbon signals would require additional techniques such as distortionless enhancement by polarization transfer or two-dimensional Nuclear Magnetic Resonance methods [21].

2D Nuclear Magnetic Resonance Techniques

Two-dimensional Nuclear Magnetic Resonance techniques would provide valuable structural confirmation and signal assignment capabilities for 2,6-dimethylheptane-2,4-diol [22] [16]. Correlation spectroscopy experiments would reveal proton-proton coupling relationships, facilitating the assignment of complex multipicity patterns [16].

Heteronuclear single quantum coherence spectroscopy would establish direct carbon-hydrogen connectivities, enabling unambiguous assignment of carbon signals to their corresponding proton environments [22] [21]. Heteronuclear multiple bond correlation experiments would reveal long-range carbon-hydrogen coupling relationships, providing information about the molecular connectivity [22].

Nuclear Overhauser effect spectroscopy could provide crucial information about spatial relationships between protons, offering insights into the preferred conformational arrangements and intramolecular interactions [16] [19]. These techniques would be particularly valuable for confirming the stereochemical configuration and understanding conformational behavior in solution [16] [17].

Infrared Spectroscopy

The infrared spectrum of 2,6-dimethylheptane-2,4-diol would exhibit characteristic absorption bands reflecting the functional groups present in the molecule [23] [20]. The hydroxyl groups would produce broad absorption bands in the 3200-3600 wavenumber region due to oxygen-hydrogen stretching vibrations [20] [5].

The tertiary alcohol would be expected to show oxygen-hydrogen stretching at a slightly different frequency compared to the secondary alcohol due to the different steric and electronic environments [20] [5]. The carbon-oxygen stretching vibrations would appear in the 1000-1300 wavenumber region, with tertiary alcohols typically showing bands between 1100-1210 wavenumbers and secondary alcohols between 1075-1150 wavenumbers [20] [5].

The aliphatic carbon-hydrogen stretching vibrations would appear in the 2800-3000 wavenumber region, while carbon-hydrogen bending vibrations would be observed in the 1350-1480 wavenumber region [23] [20]. The branched nature of the molecule would result in characteristic patterns in the fingerprint region below 1500 wavenumbers [23] [20].

Mass Spectrometry

Mass spectrometry analysis of 2,6-dimethylheptane-2,4-diol would provide molecular weight confirmation and fragmentation pattern information [24] [25]. The molecular ion peak would appear at mass-to-charge ratio 160, corresponding to the molecular weight of 160.25 [1] [2] [24].

Characteristic fragmentation patterns would likely include loss of water molecules from the hydroxyl groups, producing fragments at mass-to-charge ratios 142 and 124 [25]. Loss of methyl groups from the branched positions could generate fragments at mass-to-charge ratio 145 [24] [25].

The secondary alcohol center might undergo alpha-cleavage reactions, while the tertiary alcohol could exhibit characteristic fragmentation patterns associated with tertiary carbinol systems [24] [25]. The branched alkyl structure would contribute to specific fragmentation pathways that could aid in structural confirmation [24] [25].

X-ray Crystallography

X-ray crystallography data for 2,6-dimethylheptane-2,4-diol are not available in the current literature. However, crystallographic analysis would provide definitive structural information including bond lengths, bond angles, and molecular conformation in the solid state [26]. The presence of hydroxyl groups would likely lead to hydrogen bonding interactions in the crystal lattice [26].

The asymmetric unit would contain the complete molecule, and the crystal packing would be influenced by intermolecular hydrogen bonding networks between adjacent molecules [26]. The branched structure might result in interesting packing arrangements and potential disorder in certain atomic positions [26].

Crystallographic analysis would also provide precise stereochemical information and confirm the absolute configuration of the stereogenic center [26]. The thermal parameters would offer insights into molecular motion and conformational flexibility in the solid state [26].

Computational Structural Analysis

Molecular Modeling

Molecular modeling approaches provide valuable insights into the three-dimensional structure and properties of 2,6-dimethylheptane-2,4-diol [27] [28]. Computational methods can generate optimized molecular geometries, predict conformational preferences, and calculate various molecular properties [27] [28].

Density functional theory calculations using functionals such as Perdew-Burke-Ernzerhof can provide accurate structural parameters and energetic information [28]. The optimization of molecular geometry would reveal the most stable conformational arrangements and quantify the energy differences between conformers [27] [28].

Molecular mechanics methods could be employed to study conformational flexibility and generate conformational ensembles for property averaging [27] [19]. The incorporation of solvent effects through continuum solvation models would provide more realistic representations of solution-phase behavior [28] [19].

Electron Density Distribution

Computational analysis of electron density distribution in 2,6-dimethylheptane-2,4-diol would reveal the electronic structure and charge distribution throughout the molecule [28]. The hydroxyl groups would exhibit characteristic electron density patterns associated with oxygen-hydrogen bonds and lone pairs [28].

The topological analysis of electron density could identify critical points and provide quantitative measures of bond strength and character [28]. The electron density at bond critical points would offer insights into the nature of intramolecular interactions, including potential hydrogen bonding [28].

Electrostatic potential maps would visualize the charge distribution and identify regions of positive and negative electrostatic potential [28]. This information would be valuable for understanding intermolecular interactions and predicting binding behavior with other molecules [27] [28].

Molecular Orbital Theory Applications

Molecular orbital calculations would provide detailed information about the electronic structure of 2,6-dimethylheptane-2,4-diol [28]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies would offer insights into chemical reactivity and electronic excitation properties [28].

The analysis of molecular orbital compositions would reveal the contributions of different atomic orbitals to the overall electronic structure [28]. The orbital interactions involving the hydroxyl groups would be particularly important for understanding hydrogen bonding capabilities and chemical behavior [28].

Natural bond orbital analysis could provide information about electron delocalization, hyperconjugation effects, and the degree of ionic character in various bonds [28]. This information would enhance understanding of the electronic factors influencing molecular stability and reactivity patterns [28].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₂₀O₂ | [1] [2] [3] |

| Molecular Weight | 160.25 g/mol | [1] [2] [3] |

| Chemical Abstracts Service Number | 73264-93-4 | [1] [2] [3] |

| Topological Polar Surface Area | 40.46 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 4 | [3] |

| Logarithmic Partition Coefficient | 1.5544 | [3] |

Primary vs. Tertiary Hydroxyl Reactivity

2,6-Dimethylheptane-2,4-diol contains two hydroxyl groups positioned at different carbon environments: a tertiary hydroxyl group at carbon 2 and a secondary hydroxyl group at carbon 4 [1]. This structural arrangement creates a significant difference in reactivity between the two functional groups.

The tertiary hydroxyl group at position 2 exhibits enhanced reactivity compared to the secondary hydroxyl group at position 4. This increased reactivity stems from the stabilization of the carbocation intermediate formed during acid-catalyzed reactions [2]. Tertiary alcohols undergo substitution reactions via the SN1 mechanism, where the rate-determining step involves carbocation formation [2] [3]. The tertiary carbocation formed at carbon 2 is significantly more stable than a secondary carbocation due to hyperconjugation and inductive effects from the three attached alkyl groups [2] [4].

In contrast, the secondary hydroxyl group at carbon 4 displays lower reactivity and typically requires more vigorous reaction conditions or specific catalysts for transformation [3] [5]. Secondary alcohols generally undergo reactions through SN2 mechanisms under appropriate conditions, though they may also proceed via SN1 pathways under strongly acidic conditions with heat [3].

Influence of Methyl Groups on Reactivity

The methyl substituents at positions 2 and 6 of the heptane backbone significantly influence the reactivity of both hydroxyl groups through steric and electronic effects. The methyl groups at carbon 2 contribute to the tertiary nature of this carbon center, enhancing the stability of any carbocation intermediate formed during reactions [6] [7].

The presence of methyl branching increases steric hindrance around the hydroxyl groups, particularly affecting the accessibility of the secondary hydroxyl at carbon 4 [6]. This steric environment can impede nucleophilic approaches in SN2 reactions while simultaneously stabilizing carbocation intermediates in SN1 processes [2] [4]. The electron-donating nature of methyl groups through the +I inductive effect increases the electron density on the carbon atoms, weakening the C-O bonds and facilitating hydroxyl group departure [2].

Acid-Base Properties

pKa Values

Specific pKa values for 2,6-dimethylheptane-2,4-diol are not extensively documented in the literature. However, based on structural analogy with similar branched diols, the pKa values are expected to fall within the typical range for aliphatic alcohols, approximately 15-16 for the secondary hydroxyl group and slightly higher (16-17) for the tertiary hydroxyl group.

The tertiary hydroxyl group typically exhibits a slightly higher pKa value compared to the secondary hydroxyl group due to the increased steric hindrance around the hydroxyl proton, which reduces its acidity. The electron-donating effects of the methyl substituents also contribute to decreasing the acidity of both hydroxyl groups by increasing electron density around the oxygen atoms.

Hydrogen Bonding Capabilities

2,6-Dimethylheptane-2,4-diol possesses two hydroxyl groups capable of participating in hydrogen bonding interactions . Each hydroxyl group can act as both a hydrogen bond donor and acceptor, with the oxygen atoms serving as acceptor sites and the hydroxyl protons as donor sites.

The hydrogen bonding capabilities are influenced by the molecular geometry and steric effects of the methyl substituents [9]. The branched structure may limit the formation of extensive hydrogen bonding networks compared to linear diols due to steric interference. However, intramolecular hydrogen bonding between the two hydroxyl groups is theoretically possible when the molecule adopts appropriate conformations, though the distance between positions 2 and 4 makes this interaction less favorable than in vicinal diols [9].

Stability Under Various Conditions

Thermal Stability

2,6-Dimethylheptane-2,4-diol demonstrates good thermal stability under normal conditions. The presence of methyl branching generally enhances thermal stability compared to linear diols by providing steric protection to the hydroxyl groups [11]. The branched structure reduces the likelihood of intermolecular interactions that could lead to thermal degradation pathways.

The tertiary hydroxyl group at carbon 2 is more susceptible to thermal elimination reactions compared to the secondary hydroxyl group, particularly under acidic conditions at elevated temperatures [12]. Dehydration reactions become favorable at temperatures above 120°C, with the tertiary hydroxyl showing greater propensity for elimination due to the stability of the resulting tertiary carbocation [12] [3].

Oxidative Stability

The compound exhibits moderate oxidative stability under ambient conditions. The secondary hydroxyl group at carbon 4 is susceptible to oxidation to form the corresponding ketone, while the tertiary hydroxyl group at carbon 2 is resistant to oxidation due to the absence of a hydrogen atom on the carbinol carbon [5] [13].

Under mild oxidizing conditions, selective oxidation of the secondary hydroxyl group can occur, producing a ketone-alcohol compound. More vigorous oxidizing conditions may lead to further degradation of the molecule through C-C bond cleavage adjacent to the hydroxyl groups.

Hydrolytic Stability

2,6-Dimethylheptane-2,4-diol demonstrates good hydrolytic stability under neutral pH conditions. The C-O bonds in alcohols are generally stable toward hydrolysis unless under extreme acidic or basic conditions [14] [15].

The branched structure provides some protection against hydrolytic degradation by creating steric hindrance around the hydroxyl groups [14]. However, under strongly acidic conditions at elevated temperatures, the tertiary hydroxyl group may undergo elimination reactions to form alkenes, while the secondary hydroxyl may participate in substitution reactions [3].

Solubility Profile in Various Solvents

Polar vs. Non-polar Solvents

2,6-Dimethylheptane-2,4-diol exhibits moderate solubility in polar solvents due to the presence of two hydroxyl groups capable of forming hydrogen bonds [16]. The compound shows good solubility in alcohols, glycols, and other polar protic solvents that can participate in hydrogen bonding interactions.

In water, the solubility is moderate and decreases with temperature due to the hydrophobic nature of the branched heptane backbone [16]. The seven-carbon chain with methyl branching reduces water solubility compared to shorter-chain diols. In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the compound shows good solubility due to the ability of these solvents to accept hydrogen bonds from the hydroxyl groups.

The compound exhibits limited solubility in non-polar solvents such as hexane, benzene, and toluene due to the polar nature of the hydroxyl groups [17]. The branched aliphatic structure provides some compatibility with non-polar media, but the hydroxyl groups dominate the solubility behavior.

Temperature Effects on Solubility

Temperature significantly affects the solubility behavior of 2,6-dimethylheptane-2,4-diol in various solvents [16] [18]. In polar solvents, solubility generally increases with temperature as thermal energy overcomes intermolecular hydrogen bonding interactions that may limit dissolution.

In water, the temperature-solubility relationship may show complex behavior due to competing effects of hydrogen bonding disruption and hydrophobic interactions. At elevated temperatures, the solubility in polar organic solvents typically increases, while the limited solubility in non-polar solvents may show slight improvement due to increased molecular motion and reduced intermolecular interactions.

Comparative Analysis with Structurally Related Diols

When compared to other structurally related diols, 2,6-dimethylheptane-2,4-diol exhibits unique properties due to its specific substitution pattern and hydroxyl group positioning [19] [20] [11].

Compared to linear 1,4-diols, the branched structure of 2,6-dimethylheptane-2,4-diol results in reduced crystallinity, lower melting points, and altered solubility characteristics [11]. The methyl branching increases the glass transition temperature and thermal stability compared to linear analogs [20] [11].

In comparison to vicinal diols (1,2-diols), 2,6-dimethylheptane-2,4-diol shows reduced tendency for intramolecular cyclization reactions due to the greater distance between hydroxyl groups [19] [21]. The 1,4-relationship of the hydroxyl groups makes the compound less reactive toward protective group formation compared to 1,2- or 1,3-diols [21].

Relative to other branched diols with similar molecular weights, 2,6-dimethylheptane-2,4-diol demonstrates enhanced hydrophobicity due to the specific positioning of methyl groups [11]. The presence of both secondary and tertiary hydroxyl groups provides unique reactivity profiles not found in diols containing only primary or only secondary hydroxyl groups [11] [22].